molecular formula C8H4BrFN2 B3391766 2-Bromo-5-fluoroquinoxaline CAS No. 2171338-66-0

2-Bromo-5-fluoroquinoxaline

Cat. No. B3391766
CAS RN: 2171338-66-0
M. Wt: 227.03 g/mol
InChI Key: IJYONGLGECTXRZ-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoroquinoxaline is a chemical compound with the molecular formula C8H4BrFN2 . It is a derivative of quinoxaline, a class of compounds that have been found to have various biological activities .

Mechanism of Action

2-Bromo-5-fluoroquinoxaline exerts its biological effects by inhibiting the activity of various enzymes and receptors. It acts as a competitive inhibitor of c-Src kinase, which is involved in the regulation of cell proliferation and migration. This compound also inhibits the activity of Abl kinase, which is implicated in the development of chronic myeloid leukemia. Furthermore, this compound acts as an antagonist of the nicotinic acetylcholine receptor, leading to the inhibition of neurotransmitter release and the prevention of seizures.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It also exhibits anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. This compound has been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine, leading to its potential use in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

2-Bromo-5-fluoroquinoxaline has several advantages for use in laboratory experiments, including its high potency, selectivity, and low toxicity. It also exhibits good solubility in organic solvents, making it easy to handle and use in various assays. However, this compound has some limitations, including its high cost, limited availability, and potential for off-target effects.

Future Directions

There are several future directions for research on 2-Bromo-5-fluoroquinoxaline, including the development of derivatives with improved potency and selectivity. Additionally, the use of this compound in combination with other drugs may enhance its therapeutic efficacy and reduce the potential for drug resistance. Further studies are needed to elucidate the molecular mechanisms underlying the biological effects of this compound and to identify its potential therapeutic applications in various diseases.

Scientific Research Applications

2-Bromo-5-fluoroquinoxaline has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and epilepsy. It has been shown to possess potent inhibitory activity against several kinases, including c-Src, Abl, and EGFR, which are involved in the progression of cancer. This compound also exhibits neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. Additionally, this compound has shown promising anticonvulsant activity, making it a potential candidate for the treatment of epilepsy.

properties

IUPAC Name

2-bromo-5-fluoroquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2/c9-7-4-11-8-5(10)2-1-3-6(8)12-7/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYONGLGECTXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN=C2C(=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2171338-66-0
Record name 2-bromo-5-fluoroquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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